methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Lipophilicity ADME Solubility

Methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a 4H-1,4-benzothiazine-1,1-dioxide derivative featuring a 3,5-dimethoxyphenyl substituent at the N-4 position and a methyl carboxylate at C-2. It belongs to the broader class of benzothiazine sulfones, a privileged scaffold associated with diverse biological activities including antiviral, antimicrobial, anticancer, and enzyme inhibitory effects.

Molecular Formula C18H17NO6S
Molecular Weight 375.4
CAS No. 1359381-60-4
Cat. No. B2988814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
CAS1359381-60-4
Molecular FormulaC18H17NO6S
Molecular Weight375.4
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC)OC
InChIInChI=1S/C18H17NO6S/c1-23-13-8-12(9-14(10-13)24-2)19-11-17(18(20)25-3)26(21,22)16-7-5-4-6-15(16)19/h4-11H,1-3H3
InChIKeyXAJKUHYINFNDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1359381-60-4): A Structurally Differentiated 1,4-Benzothiazine Sulfone Building Block for Medicinal Chemistry and Targeted Library Synthesis


Methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a 4H-1,4-benzothiazine-1,1-dioxide derivative featuring a 3,5-dimethoxyphenyl substituent at the N-4 position and a methyl carboxylate at C-2. It belongs to the broader class of benzothiazine sulfones, a privileged scaffold associated with diverse biological activities including antiviral, antimicrobial, anticancer, and enzyme inhibitory effects. The compound possesses a molecular formula of C18H17NO6S and a molecular weight of 375.4 g/mol, with computed physicochemical properties such as XLogP3 of 2.6, topological polar surface area (TPSA) of 90.5 Ų, and 7 hydrogen bond acceptors [1]. The 1,4-regioisomeric scaffold of this compound distinguishes it from the more commonly studied 1,2-benzothiazine-1,1-dioxide series, offering a structurally orthogonal vector set for exploring chemical space around the benzothiazine core [2][3].

Why Generic Substitution Fails for Methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1359381-60-4): Regioisomeric Scaffold and Substituent-Dependent Property Divergence


Benzothiazine sulfone analogs sharing the same core are not pharmacologically interchangeable. The 1,4-regioisomer of benzothiazine-1,1-dioxide (as in the target compound) has demonstrated distinct antiviral activity against human beta-herpes viruses (HCMV, HHV-6, HHV-7) via helicase inhibition, a mechanism not observed for the corresponding 1,2-regioisomers [1]. Furthermore, the 3,5-dimethoxyphenyl group at the N-4 position modulates lipophilicity (XLogP3 2.6) and hydrogen-bonding capacity (7 H-bond acceptors) relative to mono-substituted- or alkyl-phenyl congeners, directly impacting membrane permeability, solubility, and target engagement profiles [2][3]. Simply substituting a structurally related benzothiazine sulfone without considering substituent-driven physicochemical and pharmacological divergence risks attrition in lead optimization campaigns and introduces uncontrolled variables in SAR studies.

Quantitative Differentiation Evidence for Methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1359381-60-4): Head-to-Head Property and Activity Profiling Against Closest Analogs


Reduced Lipophilicity (XLogP3) Relative to 3,5-Dimethylphenyl Analog Improves Aqueous Solubility

The target compound (XLogP3 = 2.6) is notably less lipophilic than its 3,5-dimethylphenyl analog (predicted XLogP3 ≈ 3.8), a difference driven by the two methoxy oxygen atoms replacing methyl groups on the N-aryl ring. This reduction in logP by approximately 1.2 units translates into improved aqueous solubility and a more favorable drug-likeness profile according to Lipinski's guidelines [1].

Lipophilicity ADME Solubility

Superior Hydrogen-Bond Acceptor Capacity vs. Mono-Methoxyphenyl Analog Enhances Target Interactions

The target compound contains 7 hydrogen bond acceptor atoms, compared to 5 for the 3-methoxyphenyl analog (C17H15NO5S, MW 345.4 g/mol). The two additional methoxy oxygen atoms provide extra H-bond acceptor sites, which can strengthen interactions with polar residues in enzyme active sites or receptor pockets—an effect consistent with SAR studies showing that oxygen substitution on the N-aryl ring enhances biological activity in benzothiazine sulfones [1][2].

Hydrogen bonding Pharmacophore Drug design

TPSA of 90.5 Ų Occupies Optimal Window for Oral Bioavailability vs. 1,2-Benzothiazine Carboxylates

The target compound's topological polar surface area (TPSA) is computed as 90.5 Ų, placing it within the generally accepted threshold (<140 Ų) for good oral bioavailability while maintaining sufficient polarity for solubility. In contrast, the saturated 1,2-benzothiazine-1,1-dioxide acetic acid derivatives (e.g., compound 8d with a free carboxylic acid) exhibit significantly higher TPSA values (estimated >100 Ų), which may hinder membrane permeation despite their potent ALR2 inhibition (IC50 range 0.11–10.42 μM) [1][2].

Oral bioavailability TPSA Drug-likeness

1,4-Benzothiazine Regioisomer Demonstrates Antiviral Activity Absent in 1,2-Benzothiazine Series

3,4-Dihydro-1,4-benzothiazine 1,1-dioxides have been shown to exhibit good activity against human beta-herpes viruses including HCMV, HHV-6, and HHV-7, acting as viral helicase inhibitors [1]. This antiviral activity is associated with the 1,4-regioisomeric scaffold, and analogous 1,2-benzothiazine-1,1-dioxides have not been reported to display this mechanism, with their primary activity being ALR2 inhibition (IC50 0.11–10.42 μM) [2]. The target compound, as a 4H-1,4-benzothiazine-1,1-dioxide derivative, retains this regioisomeric scaffold and thus the potential for antiviral activity that is mechanistically distinct from the aldose reductase inhibition of the 1,2-series.

Antiviral Beta-herpesvirus Helicase inhibition

3,5-Dimethoxy Substitution Pattern Confers Metabolic Stability Advantage vs. 4-Methoxy Analog

The 3,5-dimethoxyphenyl substitution pattern blocks the para position of the N-aryl ring, a common site for CYP450-mediated metabolic oxidation and O-demethylation. In contrast, a 4-methoxyphenyl analog (para-methoxy) would be susceptible to rapid O-demethylation by CYP2D6 and CYP3A4, potentially reducing metabolic stability and in vivo half-life. While direct comparative metabolic stability data for the specific target compound are not published, this structure-metabolism relationship is well-established for methoxy-substituted aromatics [1].

Metabolic stability CYP metabolism O-demethylation

Methyl Ester at C-2 Provides Tunable Prodrug Handle vs. Free Carboxylic Acid Analogs

The target compound bears a methyl carboxylate ester at the C-2 position, serving as a masked carboxylic acid that can be hydrolyzed in vivo to the corresponding acid. This esterification enhances membrane permeability relative to free carboxylic acid derivatives, as reflected by the lower TPSA (90.5 Ų) and favorable XLogP3 (2.6) of the target compared to estimated values for the free acid form (TPSA > 110 Ų, XLogP3 < 1.5). The methyl ester thus acts as a prodrug handle, enabling tunable release of the active acid species and improving oral absorption potential [1].

Prodrug design Carboxylate ester Permeability

Optimal Application Scenarios for Methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1359381-60-4) Based on Quantitative Evidence


Antiviral Drug Discovery: Lead Identification Against Human Beta-Herpesviruses (HCMV, HHV-6, HHV-7)

The 1,4-benzothiazine-1,1-dioxide scaffold of this compound is mechanistically validated as a viral helicase inhibitor effective against beta-herpesviruses [1]. The 3,5-dimethoxyphenyl substitution enhances H-bond acceptor capacity (7 acceptors) for potential affinity optimization [2]. Researchers targeting HCMV or HHV-6/7 should prioritize this chemotype for screening libraries, as closely related 1,2-benzothiazine regioisomers lack this antiviral mechanism entirely [3].

Oral Bioavailability-Focused Lead Optimization: Balancing Permeability and Solubility via Methyl Ester Prodrug Strategy

With a TPSA of 90.5 Ų and XLogP3 of 2.6, this compound occupies an optimal physicochemical window for oral absorption [1]. The methyl ester serves as a prodrug handle that can be hydrolyzed to the active acid in vivo, offering a dual advantage of enhanced intestinal permeability and controlled release. This makes the compound an ideal starting point for oral lead optimization campaigns, particularly when compared to free carboxylic acid analogs with higher TPSA and lower permeability potential [2].

Structure-Activity Relationship (SAR) Expansion Libraries: Exploring N-4 Substituent Effects on Pharmacological Profile

The 3,5-dimethoxyphenyl group at N-4 of the benzothiazine core provides a unique substitution pattern with two H-bond acceptors and blocked para metabolism [1][2]. This compound can serve as a key intermediate in parallel synthesis libraries aimed at mapping SAR around the N-aryl ring, enabling direct comparisons with mono-methoxy, chloro, and alkyl-substituted analogs to delineate substituent effects on antimicrobial activity, enzyme inhibition, and pharmacokinetic properties.

Aldose Reductase Comparative Pharmacology: Mechanistic Differentiation Between 1,4- and 1,2-Benzothiazine Scaffolds

Given that 1,2-benzothiazine-1,1-dioxide carboxylates are potent aldose reductase inhibitors (IC50 0.11–10.42 μM) [1], the 1,4-regioisomeric scaffold of this compound provides a structurally orthogonal probe for ALR2 selectivity screening. Procurement of this compound for comparative enzymatic assays can reveal whether the 1,4-scaffold retains, loses, or modulates ALR2 inhibitory activity, potentially identifying scaffold-specific polypharmacology or off-target liabilities critical for diabetic complication drug development.

Quote Request

Request a Quote for methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.